

Commercial Availability and Technical Guide to Boc-Protected Trifluorovaline

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Compound of Interest

Compound Name: *Boc-D,L-4,4,4-trifluorovaline*

Cat. No.: *B1279485*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-protected trifluorovaline, a fluorinated analog of the natural amino acid valine, is a critical building block in modern drug discovery and peptide synthesis. The incorporation of trifluoromethyl groups into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides a comprehensive overview of the commercial availability of Boc-protected trifluorovaline, detailed experimental protocols for its synthesis and incorporation into peptides, and a summary of its key physicochemical properties.

Commercial Availability

The commercial availability of Boc-protected trifluorovaline primarily extends to the racemic mixture, **Boc-D,L-4,4,4-trifluorovaline**. Several chemical suppliers offer this compound in varying quantities. However, the individual L- and D-enantiomers are less commonly available off-the-shelf and may require custom synthesis.

For researchers requiring enantiomerically pure forms, several companies specialize in custom chemical synthesis and can produce Boc-L-trifluorovaline and Boc-D-trifluorovaline to specified purity levels.

Table 1: Commercial Availability of Boc-Protected Trifluorovaline Derivatives

Compound Name	CAS Number	Form	Representative Suppliers	Availability
Boc-D,L-4,4,4-trifluorovaline	409333-54-6	Solid	Fluorochem, Angene International	Commercially Available [1] [2]
Boc-L-4,4,4-trifluorovaline	N/A	Solid	Custom Synthesis Providers	Available via Custom Synthesis
Boc-D-4,4,4-trifluorovaline	N/A	Solid	Custom Synthesis Providers	Available via Custom Synthesis

Physicochemical and Spectroscopic Data

The introduction of the trifluoromethyl group significantly alters the physicochemical properties of valine. The following table summarizes the available data for the racemic mixture. Data for the individual enantiomers are limited in publicly available sources and would typically be provided upon custom synthesis.

Table 2: Physicochemical Properties of **Boc-D,L-4,4,4-trifluorovaline**

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₆ F ₃ NO ₄	[1]
Molecular Weight	271.24 g/mol	[1]
Appearance	Solid	[1]
Purity	≥95%	[1]
Relative Density	1.245	[1]

Spectroscopic data is crucial for the identification and characterization of Boc-protected trifluorovaline. While specific spectra for the individual enantiomers are not readily available in

public databases, the expected spectral characteristics can be inferred from the racemic mixture and analogous compounds.

Expected Spectroscopic Data:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α -proton, the β -proton, and the methyl protons of the valine side chain. The coupling patterns will be informative of the diastereomeric nature of the racemic mixture.
- ^{13}C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, and the carbons of the trifluorovaline backbone.
- ^{19}F NMR: The fluorine NMR spectrum will exhibit a characteristic signal for the trifluoromethyl group.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Experimental Protocols

Synthesis of N-Boc-4,4,4-trifluoro-DL-valine

While a specific detailed protocol for the direct synthesis of Boc-protected trifluorovaline is not widely published in standard literature, a general and effective method involves the protection of the amino group of 4,4,4-trifluoro-DL-valine using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This is a standard procedure for the Boc-protection of amino acids.[\[3\]](#)

Materials:

- 4,4,4-trifluoro-DL-valine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃) or another suitable base

- Dioxane or Tetrahydrofuran (THF)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Hydrochloric acid (1N)

Procedure:

- **Dissolution:** Dissolve 4,4,4-trifluoro-DL-valine in a mixture of dioxane (or THF) and water.
- **Basification:** Add sodium bicarbonate to the solution to achieve a basic pH.
- **Boc Protection:** Slowly add a solution of di-tert-butyl dicarbonate in dioxane (or THF) to the reaction mixture while stirring vigorously at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Acidify the reaction mixture to pH 2-3 with 1N HCl.
 - Extract the product with ethyl acetate.
 - Wash the organic layer with water and then with brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- **Purification:**
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure N-Boc-4,4,4-trifluoro-DL-valine.

Incorporation of Boc-Trifluorovaline into Peptides via Solid-Phase Peptide Synthesis (SPPS)

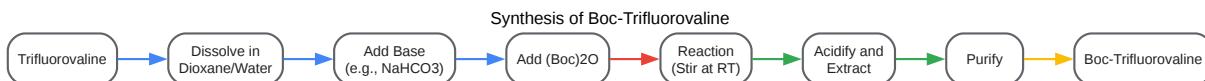
The incorporation of Boc-protected trifluorovaline into a growing peptide chain follows the standard protocols for Boc solid-phase peptide synthesis (SPPS).

General SPPS Cycle:

- Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in a suitable solvent like dichloromethane (DCM).
- Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
- Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM or DMF.
- Coupling:
 - Activate the carboxylic acid of the incoming Boc-trifluorovaline using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) in a suitable solvent like DMF or NMP.
 - Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
- Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
- Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
- Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Signaling Pathways and Experimental Workflows

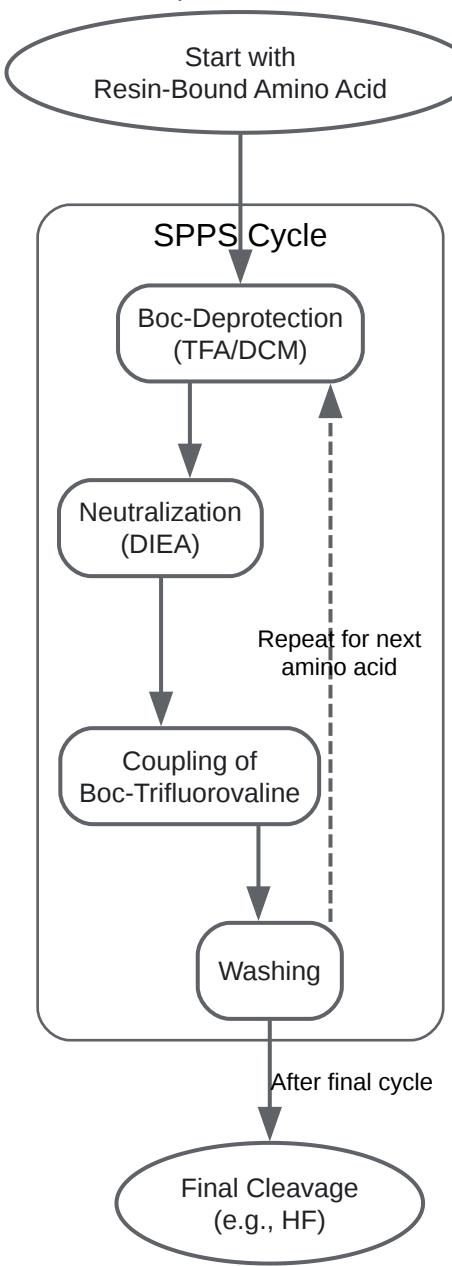
The following diagrams illustrate the general workflow for the synthesis of Boc-protected trifluorovaline and its incorporation into a peptide sequence.



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Caption: General workflow for the synthesis of Boc-trifluorovaline.

Boc-SPPS Incorporation of Trifluorovaline

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Caption: Workflow for incorporating Boc-trifluorovaline in solid-phase peptide synthesis.

Conclusion

Boc-protected trifluorovaline is a valuable reagent for the synthesis of fluorinated peptides and other biologically active molecules. While the racemic mixture is commercially available, researchers requiring enantiopure forms will likely need to utilize custom synthesis services.

The experimental protocols outlined in this guide provide a solid foundation for the synthesis and application of this important building block in drug discovery and development.

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